molecular formula C10H10N2O5 B2900826 N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 63546-22-5

N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Numéro de catalogue B2900826
Numéro CAS: 63546-22-5
Poids moléculaire: 238.199
Clé InChI: QGKTYGXOBZLUPZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, commonly known as NBDA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. NBDA is a potent inhibitor of the enzyme cyclic GMP-AMP synthase (cGAS), which plays a crucial role in innate immune response.

Mécanisme D'action

Target of Action

The primary target of N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is carbonic anhydrase . This enzyme plays a crucial role in many physiological disorders, including epilepsy and osteoporosis .

Mode of Action

This compound inhibits the function of carbonic anhydrase by coordinating its SO2NH- anion with the Zn+2 cation of carbonic anhydrase . This results in a reduced HCO3- output for a transition state required for activity . Additionally, it inhibits the synthesis of folic acid in bacteria by restraining the foliate synthetase enzyme, which ultimately stops the production of purines .

Biochemical Pathways

The compound affects the carbonic anhydrase pathway and the folic acid synthesis pathway . The inhibition of these pathways leads to a decrease in the production of HCO3- and purines, respectively .

Pharmacokinetics

Pharmacokinetic studies of peroral sulfonamides, which include this compound, confirm their absorption from the gastrointestinal tract . They metabolize in the liver, and inactive compounds are excreted through bile or feces . Hence, sulfonamides are extensively used antibiotics because of their broad-spectrum antibacterial action .

Result of Action

The compound exhibits potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains . It has been found to be an active inhibitor of pathogenic bacterial strains like Escherichia coli and Bacillus subtilis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to inhibit carbonic anhydrase . Moreover, the compound’s antibacterial activity can be influenced by the specific conditions within the bacterial biofilm .

Avantages Et Limitations Des Expériences En Laboratoire

NBDA has several advantages for lab experiments. It is a potent and selective inhibitor of N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, making it a valuable tool for studying the role of this compound in innate immune response and autoimmune diseases. NBDA is also relatively easy to synthesize and obtain in a crystalline form. However, NBDA has some limitations as well. Its potency can vary depending on the assay conditions, and it may not be effective in all cell types or animal models. In addition, NBDA may have off-target effects on other cellular processes, which need to be carefully evaluated in future studies.

Orientations Futures

There are several future directions for NBDA research. One area of interest is the development of more potent and selective N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide inhibitors based on the NBDA scaffold. Structure-activity relationship studies can help identify key structural features that contribute to the inhibitory activity of NBDA and guide the design of new compounds. Another area of interest is the evaluation of NBDA in clinical trials for the treatment of autoimmune diseases and viral infections. Preclinical studies have shown promising results, and clinical trials can help determine the safety and efficacy of NBDA in humans. Finally, NBDA can also be used as a tool to study the this compound-STING pathway and its role in other diseases, such as cancer and neurodegenerative disorders.

Méthodes De Synthèse

The synthesis of NBDA involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride, followed by the reaction with nitric acid to form the nitro group. The final step involves the reaction of the nitro compound with acetic anhydride to form NBDA. The yield of NBDA is around 60%, and the compound can be obtained in a crystalline form.

Applications De Recherche Scientifique

NBDA has been extensively studied for its potential in the treatment of autoimmune diseases, such as lupus, multiple sclerosis, and type 1 diabetes. N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a key player in the innate immune response, and its dysregulation has been linked to the development of autoimmune diseases. NBDA, as a this compound inhibitor, can suppress the production of interferons and other cytokines, which are involved in the pathogenesis of autoimmune diseases. In addition, NBDA has also been shown to have antiviral activity, making it a potential candidate for the treatment of viral infections.

Propriétés

IUPAC Name

N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5/c1-6(13)11-7-4-9-10(17-3-2-16-9)5-8(7)12(14)15/h4-5H,2-3H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKTYGXOBZLUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1[N+](=O)[O-])OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802459
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.